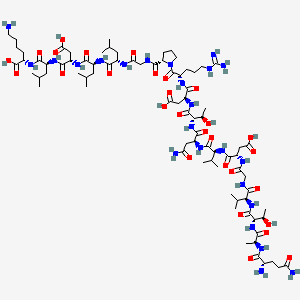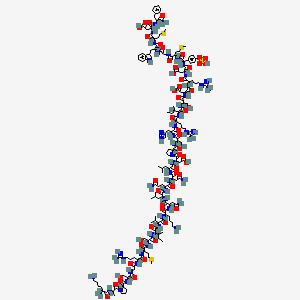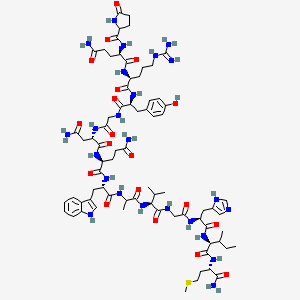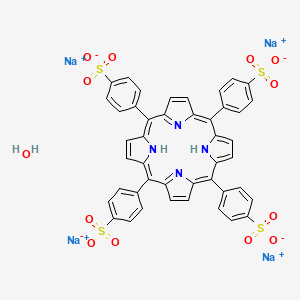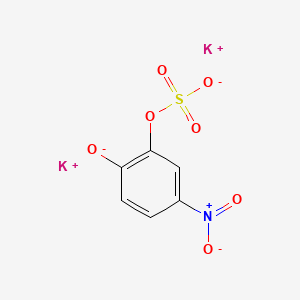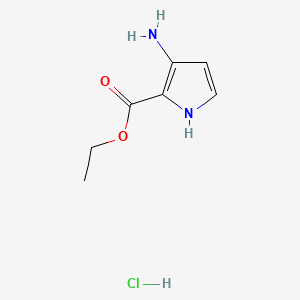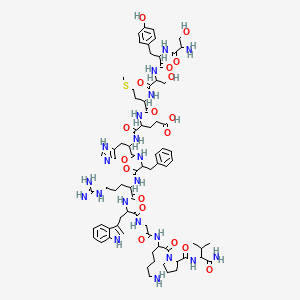
Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide is a useful research compound. Its molecular formula is C75H107N21O18S and its molecular weight is 1622.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis and Properties
Syntheses of Peptides Related to Corticotropin : A study by Otsuka et al. (1966) discusses the synthesis of peptides related to the N-terminal structure of corticotropin, including methods for creating peptides with specific amino acid sequences resembling parts of corticotropin, a hormone involved in stress response and adrenal gland function. This research highlights techniques for peptide synthesis that could be applicable to the peptide (Otsuka et al., 1966).
Development of Lantibiotics : Ortega et al. (2014) provide insights into the mechanism of lantibiotic dehydratases like NisB, which are involved in the synthesis of antimicrobial peptides with thioether bonds. The study explores the role of aminoacyl-tRNA in the formation of dehydroamino acids within lantibiotics, shedding light on the enzymatic processes that could potentially relate to the synthesis or modification of complex peptides like the one (Ortega et al., 2014).
Biological Activities and Applications
Peptide Hormone Analogs : The synthesis of hormone analogs, such as those for luteinizing hormone-releasing hormone (LH-RH) by Shigezane et al. (1975), demonstrates the creation of peptide derivatives for potential therapeutic applications. These analogs are designed to mimic or modulate hormonal activities, which could be relevant to understanding the biological or therapeutic implications of the peptide (Shigezane et al., 1975).
Enzyme Inhibition by Peptides : Research on enzyme inhibitors, like the work on dipeptidyl-peptidase IV by Wright et al. (2006), focuses on peptides that can modulate enzyme activity, potentially impacting metabolic or hormonal pathways. Such studies are essential for designing peptides with specific biological effects, including the modulation of glucose levels and treatment of diabetes (Wright et al., 2006).
Propiedades
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H107N21O18S/c1-41(2)62(63(78)103)95-73(113)59-19-12-29-96(59)74(114)53(17-9-10-27-76)86-60(100)37-84-65(105)56(33-44-35-83-49-16-8-7-15-47(44)49)92-66(106)50(18-11-28-82-75(79)80)87-69(109)55(31-42-13-5-4-6-14-42)91-71(111)57(34-45-36-81-40-85-45)93-67(107)51(24-25-61(101)102)88-68(108)52(26-30-115-3)89-72(112)58(39-98)94-70(110)54(90-64(104)48(77)38-97)32-43-20-22-46(99)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,83,97-99H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H2,78,103)(H,81,85)(H,84,105)(H,86,100)(H,87,109)(H,88,108)(H,89,112)(H,90,104)(H,91,111)(H,92,106)(H,93,107)(H,94,110)(H,95,113)(H,101,102)(H4,79,80,82) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMSXFAQJQPZOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H107N21O18S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583177 |
Source


|
| Record name | Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1622.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide | |
CAS RN |
53697-27-1 |
Source


|
| Record name | Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

